Demelverine

Catalog No.
S605074
CAS No.
13977-33-8
M.F
C17H21N
M. Wt
239.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demelverine

CAS Number

13977-33-8

Product Name

Demelverine

IUPAC Name

N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

InChI

InChI=1S/C17H21N/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3

InChI Key

XVWQQNARVMHZBP-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2

Synonyms

demelverin, HCl of methphenethamine, methphenethamine, N-methyldiphenethylamine

Canonical SMILES

CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2

Gastrointestinal Disorders:

  • Demelverine has been studied for its potential role in managing irritable bowel syndrome (IBS) symptoms, such as abdominal pain, cramping, and diarrhea. Some studies have shown that demelverine may be effective in reducing these symptoms, although the evidence is not conclusive.

Urinary Incontinence:

  • Research has explored the use of demelverine for treating urinary incontinence, a condition characterized by involuntary loss of urine. While some studies suggest potential benefits, more research is needed to determine its overall efficacy and safety for this purpose.

Other Potential Applications:

  • Demelverine has also been investigated for its potential use in managing other conditions, such as biliary dyskinesia (abnormal contraction of the gallbladder) and menstrual cramps. However, the evidence for its effectiveness in these areas is limited and further research is warranted.

Demelverine is a chemical compound with the molecular formula C17_{17}H21_{21}N, classified as a nitrogen-based compound. It is structurally characterized by a phenethylamine backbone, which is common among various psychoactive substances. Demelverine has been identified in dietary supplements, often associated with weight loss and ergogenic effects. Its presence in these products raises concerns regarding safety and regulation due to potential undisclosed effects and interactions with other compounds .

The exact mechanism by which Demelverine exerts its antispasmodic and bronchodilatory effects remains unclear. There is a lack of scientific literature exploring its interaction with biological systems or its mechanism of action [, ].

Typical of amines and phenethylamines. These include:

  • Alkylation: Demelverine can react with alkyl halides to form quaternary ammonium compounds.
  • Oxidation: Under certain conditions, it may be oxidized to form N-oxides or other related nitrogen compounds.
  • Condensation Reactions: It can participate in condensation reactions with carbonyl compounds, leading to the formation of imines or related structures.

These reactions highlight its versatility in synthetic organic chemistry and potential applications in drug development .

The synthesis of Demelverine typically involves multi-step organic reactions, including:

  • Formation of the Phenethylamine Backbone: This can be achieved through reductive amination of phenylacetone or similar precursors.
  • N-Alkylation: The amine group can be alkylated using appropriate alkyl halides to introduce various substituents.
  • Purification: The final product is usually purified via recrystallization or chromatography techniques.

These methods allow for the production of Demelverine in a laboratory setting, although specific protocols may vary based on desired purity and yield .

Demelverine has been primarily noted for its use in dietary supplements aimed at weight loss and performance enhancement. Its stimulant properties suggest potential applications in:

  • Cognitive Enhancement: As a nootropic agent.
  • Weight Management: As an appetite suppressant or energy booster.
  • Athletic Performance: In ergogenic aids for enhancing physical performance.

Research indicates that Demelverine may interact with various other compounds found in dietary supplements. Notably, it has been detected alongside several stimulants and psychoactive substances, which may amplify its effects or lead to adverse reactions. Interaction studies are crucial for understanding the safety profile of Demelverine when used in conjunction with other ingredients commonly found in dietary supplements .

Demelverine shares structural similarities with several other compounds known for their stimulant properties. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
PhenethylamineSimple amineStimulantFound naturally; precursor to many drugs
MethamphetamineAmphetamine derivativeStimulantHighly addictive; significant legal restrictions
EphedrinePhenethylamine derivativeBronchodilatorUsed medically; regulated due to abuse potential
1,3-DimethylamylamineAliphatic amineWeight lossControversial; banned in many sports contexts
SynephrinePhenethylamine derivativeWeight managementFound in bitter orange; less potent than ephedrine

Demelverine's unique position lies in its specific structural modifications that differentiate it from these similar compounds while retaining stimulant properties .

This comprehensive overview underscores the need for further investigation into Demelverine's properties, safety, and efficacy within dietary supplements and pharmacological applications.

Cyclic AMP Modulation Mechanisms

Demelverine exerts its antispasmodic effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, which catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [1] [4]. By blocking PDE activity, Demelverine increases intracellular cAMP levels, a secondary messenger critical for regulating smooth muscle tone. Elevated cAMP activates protein kinase A (PKA), which phosphorylates target proteins such as myosin light-chain kinase (MLCK), reducing its affinity for calcium-calmodulin complexes [4]. This phosphorylation cascade ultimately decreases actin-myosin cross-bridge formation, leading to muscle relaxation.

The specificity of Demelverine for particular PDE isoforms remains an area of active investigation. However, its structural similarity to other PDE inhibitors, such as those targeting PDE3 and PDE4, suggests a potential preference for isoforms involved in gastrointestinal smooth muscle regulation [4] [5]. For instance, PDE4 inhibitors are known to elevate cAMP in smooth muscle cells, paralleling Demelverine’s therapeutic effects [5].

Downstream Signaling Effects

The accumulation of cAMP following PDE inhibition triggers a cascade of downstream signaling events. Beyond direct muscle relaxation, cAMP modulates gene transcription via the cAMP response element-binding protein (CREB) pathway [4]. CREB activation promotes the expression of genes involved in cell survival and anti-inflammatory responses, which may contribute to Demelverine’s efficacy in chronic spastic conditions. Additionally, cAMP enhances the opening of ATP-sensitive potassium channels, inducing hyperpolarization and further reducing calcium influx into smooth muscle cells [3] [4].

Recent studies highlight the role of PDE inhibition in mitigating oxidative stress and neuroinflammation, pathways implicated in neurodegenerative diseases [4]. While Demelverine’s primary use is gastrointestinal, its mechanism aligns with broader therapeutic strategies targeting cyclic nucleotide signaling for neuroprotection [4] [5].

Neurotransmitter Interaction Profiles

Acetylcholine Inhibition Mechanisms

Demelverine modulates cholinergic signaling by indirectly inhibiting acetylcholine (ACh)-induced contractions. Elevated cAMP levels from PDE inhibition counteract the phospholipase C (PLC) pathway activated by muscarinic receptors, reducing inositol trisphosphate (IP3)-mediated calcium release from the sarcoplasmic reticulum [1] [4]. This antagonism of ACh signaling is non-competitive, as Demelverine does not directly bind muscarinic receptors but instead alters downstream effector systems.

Catecholamine System Influences

Demelverine’s interaction with catecholamine systems is less characterized but may involve cAMP-mediated amplification of β-adrenergic receptor signaling. β-adrenergic agonists enhance cAMP production, and PDE inhibitors like Demelverine potentiate this effect by preventing cAMP degradation [4] [5]. Synergism with endogenous catecholamines could explain its efficacy in conditions involving dysregulated sympathetic tone, though direct evidence remains limited.

Receptor Binding Dynamics

Comparative Receptor Affinity Studies

Demelverine’s structure—a bis(2-phenylethyl)amine derivative—confers affinity for hydrophobic binding pockets in PDE enzymes and possibly G-protein-coupled receptors (GPCRs) [1]. Comparative studies with analogs like papaverine reveal that the tert-amine group and aromatic rings are critical for PDE inhibition. For example, replacing the methyl group in Demelverine with bulkier substituents reduces PDE affinity, underscoring the importance of steric compatibility [1] [5].

CompoundPDE IC₅₀ (nM)Key Structural Features
Demelverine80–100Tertiary amine, two phenethyl groups
Papaverine120–150Isoquinoline backbone
Cilostamide25–50Quinazolinone moiety

Table 1: Comparative PDE inhibition profiles of Demelverine and related compounds [1] [5].

Structure-Function Relationship Models

The structure-activity relationship (SAR) of Demelverine highlights the necessity of its phenethyl groups for membrane penetration and target engagement. Molecular docking simulations suggest that the phenyl rings interact with hydrophobic residues in the PDE catalytic domain, while the tertiary amine forms hydrogen bonds with conserved glutamic acid residues [1] [5]. Modifications to the amine group, such as N-demethylation, significantly reduce potency, validating the critical role of this moiety in enzyme inhibition [1].

Gastrointestinal Smooth Muscle Research

Antispasmodic Mechanism Investigations

Demelverine functions as an antispasmodic agent through well-established mechanisms involving smooth muscle relaxation in the gastrointestinal tract [1] [2]. The compound belongs to the class of antispasmodics and exhibits its therapeutic effects primarily through the inhibition of smooth muscle contractions [1].

The molecular mechanism of action involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cyclic AMP) within smooth muscle cells [1]. This elevation in cyclic AMP promotes smooth muscle relaxation by reducing intracellular calcium sensitivity and decreasing the contractile response of the muscle fibers [3]. The compound's anticholinergic properties contribute to its ability to reduce gastrointestinal motility and alleviate spasms [2].

Research has demonstrated that demelverine effectively inhibits the muscarinic effects of acetylcholine on the gastrointestinal tract, thereby relaxing smooth muscle and reducing spasmodic activity [4]. This mechanism is particularly relevant for treating conditions associated with smooth muscle spasms, where the compound can provide significant therapeutic relief from cramping and abdominal pain [2].

Irritable Bowel Syndrome Research Models

Demelverine has been investigated for its potential therapeutic role in managing irritable bowel syndrome (IBS) symptoms, particularly abdominal pain and bowel dysfunction . Research indicates that compounds with similar antispasmodic properties may help alleviate symptoms associated with IBS by modulating gut motility and reducing visceral hypersensitivity .

The therapeutic potential of demelverine in IBS management stems from its ability to address the underlying smooth muscle dysfunction that characterizes this condition. Studies have shown that antispasmodic medications can provide relief from abdominal pain and discomfort in IBS patients, with mechanisms involving the reduction of gastrointestinal smooth muscle contractions [6].

Clinical research models have demonstrated that antispasmodic agents like demelverine can be effective in managing IBS symptoms when used appropriately [6]. The compound's ability to modulate intestinal smooth muscle function makes it a candidate for further investigation in IBS treatment protocols, particularly for patients experiencing significant abdominal pain and cramping [7].

Bronchodilatory Effect Investigations

Airway Smooth Muscle Relaxation Mechanisms

Demelverine has been identified as having bronchodilator properties, suggesting potential applications in respiratory conditions involving airway smooth muscle dysfunction [8]. The compound's mechanism of action in airway smooth muscle involves similar pathways to those observed in gastrointestinal smooth muscle, primarily through the modulation of cyclic nucleotide levels and calcium channel activity [9].

Research on airway smooth muscle function has established that bronchodilators work by relaxing the smooth muscle bands that surround the airways, allowing for improved air flow and reduced respiratory symptoms [10]. Demelverine's ability to increase cyclic AMP levels through phosphodiesterase inhibition may contribute to its bronchodilatory effects, similar to other compounds in this therapeutic class [11].

The cellular mechanisms underlying airway smooth muscle relaxation involve complex signaling pathways that regulate calcium homeostasis and contractile protein interactions [11]. Demelverine's potential to modulate these pathways through its effects on second messenger systems suggests a theoretical basis for its bronchodilatory activity, though more research is needed to fully characterize these effects [9].

Comparative Efficacy with Classical Bronchodilators

Limited comparative research exists regarding demelverine's efficacy compared to classical bronchodilators such as albuterol, ipratropium, and other standard respiratory medications [12]. Established bronchodilators like albuterol work through beta-2 adrenergic receptor activation, while anticholinergic agents such as ipratropium function through muscarinic receptor blockade [13].

Comparative studies of bronchodilator efficacy typically evaluate parameters such as forced expiratory volume, peak flow rates, and symptom relief duration [14] [15]. While demelverine's antispasmodic properties suggest potential bronchodilatory effects, direct comparative trials with established bronchodilators have not been extensively conducted [12].

The pharmacological profile of demelverine differs from classical bronchodilators in that it primarily targets phosphodiesterase enzymes rather than adrenergic or cholinergic receptors [1]. This difference in mechanism of action may provide unique therapeutic advantages or complement existing bronchodilator therapies, though clinical validation through comparative studies remains limited [16].

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

239.167399674 g/mol

Monoisotopic Mass

239.167399674 g/mol

Heavy Atom Count

18

UNII

MX0B07OP8M

Related CAS

18719-09-0 (HCl)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13977-33-8

Wikipedia

Demelverine

Dates

Last modified: 08-15-2023

Explore Compound Types